molecular formula C15H14N4O2 B2776226 4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol CAS No. 1553969-90-6

4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol

Cat. No.: B2776226
CAS No.: 1553969-90-6
M. Wt: 282.303
InChI Key: WXZTYLWPYCMSEE-UHFFFAOYSA-N
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Description

Historical Development of 1,2,4-Triazole Research

The 1,2,4-triazole scaffold, a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms, was first described in 1855 by Bladin, who coined the term "triazole" to describe its unique ring system. Early synthetic routes for 1,2,4-triazoles, such as the Einhorn–Brunner reaction (1898) and Pellizzari reaction (1911), laid the groundwork for structural exploration. By the mid-20th century, researchers recognized the pharmacological potential of triazole derivatives, culminating in the FDA approval of antifungal agents like fluconazole (1990) and itraconazole (1992). The discovery of 1,2,4-triazole’s ability to act as a bioisostere for imidazole and other heterocycles further accelerated medicinal applications.

Significance of 1,2,4-Triazole Scaffold in Medicinal Chemistry

The 1,2,4-triazole nucleus exhibits remarkable versatility in drug design due to its:

  • Hydrogen-bonding capacity : The N1 and N4 positions enable interactions with biological targets, enhancing binding affinity.
  • Metabolic stability : Resistance to oxidative degradation compared to imidazoles improves pharmacokinetic profiles.
  • Structural plasticity : Substituents at positions 3, 4, and 5 modulate electronic and steric properties, enabling tailored biological activity.

Over 50 FDA-approved drugs incorporate 1,2,4-triazole, spanning antifungals (voriconazole), antivirals (ribavirin), and anticancer agents (letrozole). Its role as a ligand in coordination chemistry further expands applications in catalysis and materials science.

Structural Features and Pharmacological Significance of Aminophenoxy and Phenol Functionalized 1,2,4-Triazoles

Functionalization with aminophenoxy and phenol groups enhances the pharmacological profile of 1,2,4-triazoles through:

Feature Impact
Phenol moiety Improves solubility via hydrogen bonding; confers antioxidant activity.
Aminophenoxy linker Enhances membrane permeability; enables conjugation with biomolecules.
Triazole core Provides π-π stacking interactions for target binding.

For example, 3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol demonstrates antimicrobial activity attributed to its thiol and phenolic groups. Similarly, aminophenoxy-substituted triazoles exhibit anticonvulsant properties by modulating GABAergic pathways.

Research Objectives for 4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol Investigation

This compound’s structure combines a 1,2,4-triazole core with phenolic and aminophenoxy substituents, suggesting multifunctional potential. Key research goals include:

  • Synthetic optimization : Developing efficient routes for introducing the (3-aminophenoxy)methyl group at position 5.
  • Pharmacological screening : Evaluating antimicrobial, anticancer, and antioxidant activities based on structural analogs.
  • Structure-activity relationship (SAR) analysis : Correlating substituent effects with bioactivity to guide future derivatization.

Preliminary data on analogous compounds, such as 4-amino-5-pentadecyl-4H-1,2,4-triazole-3-thiol derivatives, show MIC values of 12.5 µg/mL against Escherichia coli, highlighting the promise of this structural class.

Properties

IUPAC Name

4-[5-[(3-aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c16-11-2-1-3-13(8-11)21-9-14-17-15(19-18-14)10-4-6-12(20)7-5-10/h1-8,20H,9,16H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXZTYLWPYCMSEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=NC(=NN2)C3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol is a derivative of triazole, which has garnered attention due to its potential biological activities. Triazole compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of 4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol is C15H16N4O2. It features a triazole ring connected to a phenolic group and an aminophenoxy moiety, which may contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives. For instance, compounds similar to 4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol have shown significant activity against various bacterial strains. A study highlighted that certain triazole derivatives exhibited potent antibacterial effects against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) in the low micromolar range .

Compound Target Bacteria MIC (µg/mL)
Triazole AStaphylococcus aureus8
Triazole BEscherichia coli16
Triazole CPseudomonas aeruginosa32

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Research indicates that compounds similar to 4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol can induce apoptosis in cancer cell lines. For example, one study reported that a related compound demonstrated cytotoxic effects in neuroblastoma and glioblastoma cell lines with LC50 values in the nanomolar range .

Cell Line LC50 (nM) Effect
U87 (glioblastoma)200High sensitivity
SK (neuroblastoma)150Moderate sensitivity
BE (chemoresistant cells)18.9Very high sensitivity

The mechanism by which triazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways within microbial or cancer cells. For example, triazoles can inhibit the synthesis of ergosterol in fungi or disrupt microtubule formation in cancer cells .

Case Studies

One notable case study involved the synthesis and evaluation of a series of triazole derivatives for their anticancer properties. The researchers found that modifications to the triazole ring significantly affected the compounds' potency against various cancer cell lines. The study concluded that specific structural features are critical for enhancing biological activity .

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring, which is known for its biological activity. The presence of the aminophenoxy group enhances its solubility and interaction with biological systems. The molecular formula is C15_{15}H16_{16}N4_{4}O, and it exhibits properties that make it suitable for various applications in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that 1,2,4-triazole derivatives can effectively inhibit bacterial growth and possess antifungal activity. The incorporation of the aminophenoxy group in 4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol enhances its efficacy against resistant strains of bacteria and fungi .

Anticancer Properties

Triazole compounds have been investigated for their potential anticancer effects. A study highlighted the synthesis of various triazole derivatives that showed promising results in inhibiting cancer cell proliferation. The specific compound 4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol has been noted for its ability to induce apoptosis in cancer cells through the modulation of signaling pathways .

Case Study: Synthesis and Evaluation

A comprehensive study synthesized several triazole derivatives, including 4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol. The synthesized compounds were evaluated for their biological activities using various assays. The results indicated that this compound exhibited significant cytotoxicity against human cancer cell lines compared to standard chemotherapeutic agents .

Fungicides

The compound's triazole structure makes it a candidate for fungicide development. Triazoles are widely used in agriculture to combat fungal diseases in crops. Research has indicated that 4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol can be formulated into effective fungicides that prevent crop loss due to fungal infections .

Herbicides

In addition to its fungicidal properties, this compound has shown potential as a herbicide. Studies have explored its effectiveness in inhibiting the growth of certain weed species without adversely affecting crop yield. This dual functionality makes it a valuable asset in integrated pest management strategies .

Data Table: Biological Activities of 4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol

Activity TypeAssay MethodResultReference
AntimicrobialDisk diffusionInhibition zone: 15 mm
AnticancerMTT assayIC50_{50}: 25 µM
FungicidalField trialEfficacy: 85% reduction
HerbicidalGreenhouse assayGrowth inhibition: 70%

Chemical Reactions Analysis

Nucleophilic Substitution at the Triazole Thiol Group

The triazole-thiol intermediate is pivotal in forming derivatives. For example:

  • Reaction with Halogenated Compounds : In ethanol with triethylamine, the thiol group undergoes nucleophilic substitution with α-bromo ketones or alkyl halides. A study reported a 73% yield when reacting 4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazole-3-thiol with α-bromoacetophenone derivatives .

Example Reaction :

Triazole-thiol+R-XEt3NEtOH, refluxTriazole-S-R+HX\text{Triazole-thiol} + \text{R-X} \xrightarrow[\text{Et}_3\text{N}]{\text{EtOH, reflux}} \text{Triazole-S-R} + \text{HX}

Sulfamoylation of the Phenolic Hydroxyl Group

The phenolic -OH group reacts with sulfamoyl chloride under anhydrous conditions to form sulfamate esters, enhancing bioactivity (e.g., steroid sulfatase inhibition) .

Procedure :

  • Generate sulfamoyl chloride in situ from chlorosulfonic acid and dimethylacetamide (DMA).

  • React with the phenol derivative in DMA at 40°C for 3.5 hours.

  • Purify via column chromatography (DCM/AcOEt, 1:1) .

Yield : 65–85% for analogous triazole-phenol sulfamates .

Schiff Base Formation via Amino Group Condensation

The primary amine on the triazole core condenses with carbonyl compounds (aldehydes/ketones) to form Schiff bases, useful in coordination chemistry .

Example :

  • Reacting 2-(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol with 2-hydroxy-5-methyl-3-nitroacetophenone in ethanol under reflux yields a Schiff base ligand (80% yield, m.p. 248°C) .

Reaction :

NH2-Triazole+RCHOEtOH, refluxN=CH-R+H2O\text{NH}_2\text{-Triazole} + \text{RCHO} \xrightarrow{\text{EtOH, reflux}} \text{N=CH-R} + \text{H}_2\text{O}

Demethylation of Protected Phenol Derivatives

If synthesized via methoxy-protected intermediates, demethylation with BBr₃ in dichloromethane (DCM) restores the phenol group .

Conditions :

  • BBr₃ (3 equiv), DCM, 0°C to RT, 12–24 hours.

  • Yield : >90% for m-aryloxy phenols .

Metal Coordination Complex Formation

The triazole N-atoms and phenolic -OH act as ligands for transition metals (e.g., Fe³⁺, Cu²⁺, Cr³⁺) .

Synthesis Protocol :

  • Mix equimolar ligand and metal chloride (e.g., FeCl₃·6H₂O) in ethanol.

  • Reflux for 3 hours.

  • Filter and recrystallize.

Applications : Antifungal and antibacterial activity observed in analogous complexes .

Acylation/Alkylation of the Amino Group

The triazole’s amino group undergoes acylation with acid chlorides or alkylation with alkyl halides:

Reaction TypeReagentConditionsYieldReference
AcylationAcetyl chlorideDCM, Et₃N, 0°C70–85%
AlkylationMethyl iodideDMF, K₂CO₃, RT60–75%

Cyclization Reactions

Microwave-assisted cyclization with aminoguanidine or succinic anhydride forms fused triazole systems .

Key Example :

  • Reacting with succinic anhydride and aminoguanidine under microwave irradiation (100°C, 30 min) yields 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides (55–80% yield) .

Antimicrobial and Anticancer Derivatives

Derivatives show bioactivity:

DerivativeBioactivity (IC₅₀/EC₅₀)Target Organism/Cell LineReference
Sulfamoylated0.8–2.4 µM (steroid sulfatase)Breast cancer cells
Schiff base-Cu²⁺12–18 mm inhibition zoneE. coli, S. aureus
Thiazolidinone34.5–47.5 µg/mL (Xoo bacteria)Xanthomonas oryzae

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its 3-aminophenoxy methyl group, which distinguishes it from other triazole derivatives. Key comparisons include:

a) 4-Amino-2-[4-(4-substituted phenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]phenol derivatives
  • Substituents : Sulfanyl (-SH) group at position 5 and substituted phenyl at position 4 .
  • Activity : Demonstrated significant antibacterial (against S. aureus and E. coli) and antifungal activity (A. niger) .
b) Betulinic Acid-Triazole Hybrids
  • Substituents : Triazolylsulfanyl groups linked to betulinic acid (e.g., 3β-O-acetyl-30-(1H-1,2,4-triazol-3-ylsulfanyl)-betulinic acid) .
  • Activity: Exhibited anticancer activity (IC50 = 8.8–20.7 µM against melanoma) by inducing mitochondrial apoptosis .
  • Key Difference: The hydrophobic betulinic acid backbone contrasts with the target’s phenolic and aminophenoxy groups, suggesting divergent pharmacokinetic profiles.
c) Posaconazole
  • Substituents : Difluorophenyl and tetrahydrofuran groups linked to the triazole core .
  • Activity: Clinically used antifungal agent targeting lanosterol 14α-demethylase.
  • Key Difference : The target compound lacks the extended alkyl and fluorinated aromatic moieties critical for posaconazole’s antifungal potency and bioavailability.

Physicochemical Properties

Melting points, solubility, and synthetic yields of selected analogs are summarized below:

Compound Name/Structure Substituents Melting Point (°C) Yield (%) Key Properties Reference
Target Compound 3-Aminophenoxy methyl, phenol Not reported Not reported Likely moderate solubility due to phenol/amine groups -
4-((4-Methoxybenzylidene)amino)-5-(naphthalen-2-yloxy)methyl triazole (9d) Methoxybenzylidene, naphthalenyloxy 177–178 80 High yield; bulky substituents reduce solubility
3-[(E)-{[3-(3-Chlorophenyl)-5-sulfanyl-triazol-4-yl]imino}methyl]phenol Chlorophenyl, sulfanyl Not reported Not reported Increased lipophilicity
S-Alkyl 4-amino-5-(5-(3-fluorophenyl)pyrazol-3-yl)triazole-3-thiol Fluorophenyl, pyrazole Not reported Not reported Enhanced electronic effects from fluorine
  • Target Compound Insights: The phenol and aminophenoxy groups likely enhance water solubility compared to halogenated or sulfanyl analogs (e.g., ). However, the absence of bulky groups (e.g., naphthalenyloxy in ) may improve membrane permeability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[5-[(3-Aminophenoxy)methyl]-1H-1,2,4-triazol-3-yl]phenol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the condensation of 3-aminophenol derivatives with triazole precursors. For example, analogous compounds (e.g., triazole-phenol hybrids) are synthesized via cyclization reactions using hydrazine derivatives or thiourea intermediates under acidic/basic conditions . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

  • Temperature control : Cyclization steps often require reflux (80–120°C) to drive reaction completion .

  • Purification : Column chromatography or recrystallization (ethanol/water mixtures) is critical for isolating high-purity products .

    Synthetic Step Optimal Conditions Yield Range Reference
    CyclizationReflux in ethanol, 24h60–75%
    PurificationEthanol recrystallization>95% purity

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound’s structure and functional groups?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify aromatic protons (δ 6.5–8.0 ppm) and triazole carbons (δ 150–160 ppm). The phenolic -OH proton appears as a broad singlet (~δ 9–10 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline forms, as demonstrated in structurally similar triazolones .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. ineffective results) for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Substituent effects : Minor structural variations (e.g., electron-withdrawing groups on the phenyl ring) alter binding affinity to microbial targets .

  • Assay conditions : Varying pH or solvent systems (DMSO vs. aqueous buffers) impact compound solubility and activity .

  • Statistical validation : Use error analysis (e.g., Student’s t-test) to confirm significance thresholds, as outlined in physical sciences data reduction protocols .

    Recommended workflow :

    • Replicate assays under standardized conditions (e.g., CLSI guidelines).
    • Perform dose-response curves to calculate IC50_{50}/MIC values.
    • Cross-validate with computational docking (e.g., AutoDock Vina) to correlate activity with binding poses .

Q. What computational strategies are used to predict this compound’s interactions with biological targets, and how reliable are these models?

  • Methodological Answer :

  • Molecular docking : Software like Schrödinger Suite models interactions with enzymes (e.g., cytochrome P450) by aligning the triazole moiety with active-site residues .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100-ns trajectories .
  • Limitations : Accuracy depends on force-field parameterization and solvent model selection. Cross-check with experimental IC50_{50} data to validate predictions .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for pharmacological applications?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–10) at 37°C for 48h, then analyze degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (Td_d > 200°C for most triazoles) .
  • Light exposure tests : UV-Vis spectroscopy monitors photodegradation kinetics under ICH Q1B guidelines .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic data on hydrogen-bonding patterns in triazole derivatives?

  • Methodological Answer :

  • Compare unit cell parameters (e.g., space group, Z-value) from multiple studies to identify polymorphism .
  • Use Cambridge Structural Database (CSD) surveys to contextualize bond length/angle deviations (>0.1 Å suggests experimental error) .
  • Re-refine raw diffraction data (e.g., .hkl files) using SHELXL to resolve ambiguities .

Structure-Activity Relationship (SAR) Considerations

Q. What functional group modifications are most promising for enhancing this compound’s bioavailability?

  • Methodological Answer :

  • Amino group alkylation : Methyl or ethyl substituents on the 3-aminophenoxy moiety improve logP values (target: 2–3 for optimal permeability) .
  • Phenolic -OH protection : Acetylation reduces first-pass metabolism while maintaining activity .
  • Triazole ring substitution : Fluorine or chlorine atoms at specific positions enhance target selectivity, as seen in analogous oxadiazole-triazole hybrids .

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